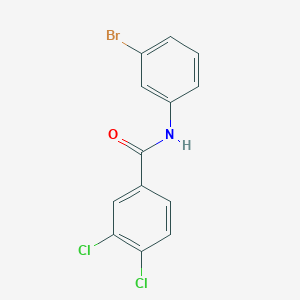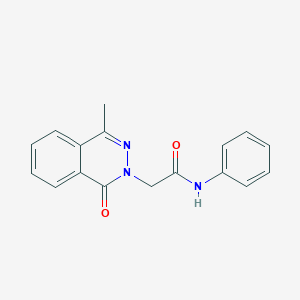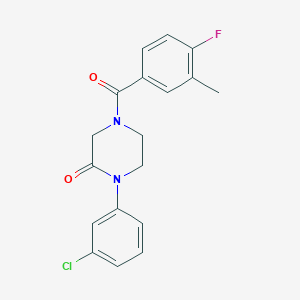![molecular formula C20H13ClN2O2 B5564131 3-[(7-chloro-4-quinolinyl)amino]-2-naphthoic acid](/img/structure/B5564131.png)
3-[(7-chloro-4-quinolinyl)amino]-2-naphthoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“3-[(7-chloro-4-quinolinyl)amino]-2-naphthoic acid” is a chemical compound with the molecular formula C20H13ClN2O2 . It is a derivative of quinoline, a type of nitrogen-containing heterocycle .
Molecular Structure Analysis
The molecular structure of “3-[(7-chloro-4-quinolinyl)amino]-2-naphthoic acid” consists of a quinoline ring attached to a naphthoic acid group via an amino linkage . The quinoline ring contains a chlorine atom at the 7-position .Applications De Recherche Scientifique
Luminescent Properties : A study by Tu et al. (2009) developed a method for synthesizing naphtho[2,3-f]quinoline derivatives, which exhibit good luminescent properties. These properties make them potential candidates for organic electroluminescent (EL) media applications (Tu et al., 2009).
Antagonists of Luteinizing Hormone Releasing Hormone : Research by Janecka et al. (1993) introduced new substituents for position one in antagonists of LHRH, where the carboxy groups of various acids, including 2-naphthoic acid and 3-quinolinecarboxylic acids, were linked to amino acids. These findings have implications in understanding the structural features of decapeptides that cause antiovulatory activity (Janecka et al., 1993).
Synthesis of Heterocyclic Compounds : Sawada et al. (2012) described a convenient method for synthesizing 7H-Naphtho[1,8-gh]quinolin-7-one, contributing to the development of new and convenient synthesis approaches for such compounds (Sawada et al., 2012).
Quinolone Antibacterial Agents : A study by Sánchez et al. (1992) explored the synthesis and structure-activity relationships of amino acid prodrugs of various quinolones. This research is significant in understanding the comparative antibacterial activity and solubility of these compounds (Sánchez et al., 1992).
Ligands Based on Benzo[g]Quinoline : Research by Taffarel et al. (1994) focused on the preparation of 3-amino-2-naphthaldehyde, an excellent Friedlander synth for benzo[g]quinolines, and investigated their absorption and emission spectra. This study provides insights into the properties of these species for potential applications (Taffarel et al., 1994).
Quinolone-Based Furanones and Nitrogen Analogues : A study by Khokra et al. (2015) synthesized a library of quinoline-based furanones and their nitrogen analogues, evaluating their antimicrobial activities. This research contributes to the development of new antibacterial agents (Khokra et al., 2015).
Electrochemical Reduction of Oxygen to Hydrogen Peroxide : Research by Calabrese et al. (1983) utilized derivatives of 1,4-naphthoquinone as catalysts for the electrochemical and photoelectrochemical reduction of oxygen to hydrogen peroxide. This study has implications for the development of catalysts in electrochemical processes (Calabrese et al., 1983).
Propriétés
IUPAC Name |
3-[(7-chloroquinolin-4-yl)amino]naphthalene-2-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H13ClN2O2/c21-14-5-6-15-17(7-8-22-18(15)11-14)23-19-10-13-4-2-1-3-12(13)9-16(19)20(24)25/h1-11H,(H,22,23)(H,24,25) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PPDXZIZIGXRQBO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C=C(C(=CC2=C1)C(=O)O)NC3=C4C=CC(=CC4=NC=C3)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H13ClN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-[(7-Chloroquinolin-4-yl)amino]naphthalene-2-carboxylic acid | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-[(dimethylamino)sulfonyl]-N-[3-(2-ethyl-1-piperidinyl)propyl]-4-piperidinecarboxamide](/img/structure/B5564054.png)
![8-fluoro-N-{1-[4-(methylsulfonyl)phenyl]ethyl}-2-quinolinecarboxamide](/img/structure/B5564058.png)
![N-(1-ethyl-7-methyl-1H-pyrazolo[3,4-b]quinolin-3-yl)isonicotinamide](/img/structure/B5564071.png)

![4-(4,5-dimethyl-1H-imidazol-1-yl)-6-[4-(2-furoyl)-1-piperazinyl]pyrimidine](/img/structure/B5564095.png)
![N-[(4-cyclohexyl-4H-1,2,4-triazol-3-yl)methyl]-2-(7-fluoro-2-methyl-1H-indol-3-yl)acetamide](/img/structure/B5564101.png)



![N-[(4-methoxy-3,5-dimethyl-2-pyridinyl)methyl]-N,3,6-trimethyl-1-benzofuran-2-carboxamide](/img/structure/B5564122.png)
![3,4-dimethoxy-2-[(3-methyl-3-phenylpiperidin-1-yl)methyl]pyridine](/img/structure/B5564127.png)
![N'-{[5-(3-chloro-4-methoxyphenyl)-2-furyl]methylene}-2-(1-naphthyl)acetohydrazide](/img/structure/B5564140.png)
![N-[3-(4-methyl-1-piperidinyl)propyl]-2-phenoxypropanamide](/img/structure/B5564153.png)
![N-[cyclopropyl(4-methoxyphenyl)methyl]-3-isopropyl-1-methyl-1H-pyrazole-5-carboxamide](/img/structure/B5564159.png)